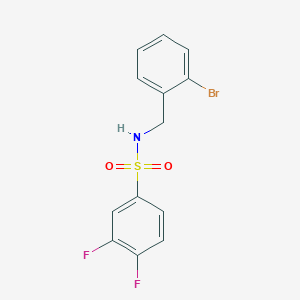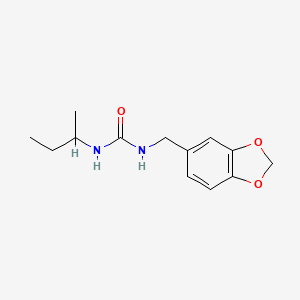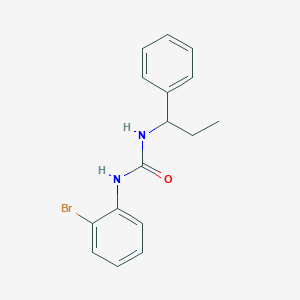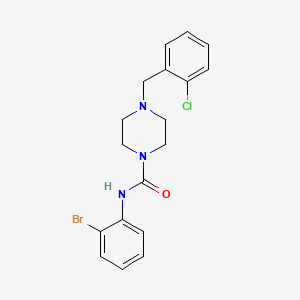
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide
描述
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
作用机制
The exact mechanism of action of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. By blocking the 5-HT1A receptor, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide may increase the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the prefrontal cortex of rats. It has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood of rats. In addition, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the effects of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide may vary depending on the species and strain of animal used in the experiment.
未来方向
There are several future directions for research on 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide. One area of interest is its potential therapeutic applications in anxiety and depression. Further studies are needed to determine the optimal dosage and administration method for these conditions. Another area of interest is its potential antipsychotic effects in schizophrenia. More research is needed to determine its efficacy and safety in humans. In addition, future studies could investigate the effects of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide on other neurotransmitter systems and brain regions to better understand its mechanism of action.
科学研究应用
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant effects in animal models. In addition, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function and memory in rats. It has also been investigated for its potential antipsychotic effects in schizophrenia.
属性
IUPAC Name |
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-14(24)15-6-8-16(9-7-15)22-10-12-23(13-11-22)19(25)21-18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAWYXKHCUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)

![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)







![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)
